molecular formula C15H17NO3S B10844226 4-hydroxy-N-isopropyl-N-phenylbenzenesulfonamide

4-hydroxy-N-isopropyl-N-phenylbenzenesulfonamide

Cat. No. B10844226
M. Wt: 291.4 g/mol
InChI Key: QYGYTGVIRJYHLA-UHFFFAOYSA-N
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Description

4-hydroxy-N-isopropyl-N-phenylbenzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a hydroxy group, an isopropyl group, and a phenyl group attached to a benzenesulfonamide backbone. This compound is of interest due to its potential use in pharmaceuticals, materials science, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-isopropyl-N-phenylbenzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with N-isopropylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-isopropyl-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydroxy-N-isopropyl-N-phenylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-isopropyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the isopropyl and phenyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-N-isopropyl-N-phenylbenzenesulfonamide is unique due to the combination of its hydroxy, isopropyl, and phenyl groups. This combination allows for a diverse range of interactions with molecular targets, making it a versatile compound for various applications .

properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

4-hydroxy-N-phenyl-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c1-12(2)16(13-6-4-3-5-7-13)20(18,19)15-10-8-14(17)9-11-15/h3-12,17H,1-2H3

InChI Key

QYGYTGVIRJYHLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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